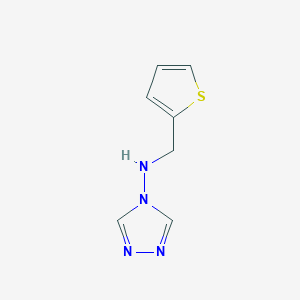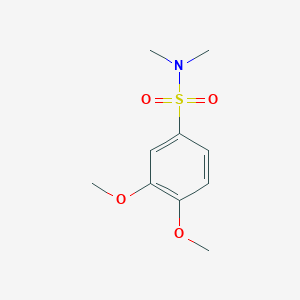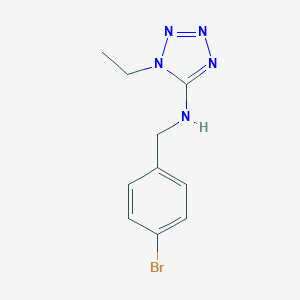
2-Pyridinyl 3-(trifluoromethyl)benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinyl 3-(trifluoromethyl)benzyl ether, also known as PTB, is a chemical compound that has been the focus of scientific research due to its unique properties. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Scientific Research Applications
2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been extensively studied for its potential therapeutic applications in the treatment of cancer, autoimmune diseases, and metabolic disorders. 2-Pyridinyl 3-(trifluoromethyl)benzyl ethers have been shown to selectively inhibit PTPs that are overexpressed in cancer cells, leading to the suppression of tumor growth. In autoimmune diseases, 2-Pyridinyl 3-(trifluoromethyl)benzyl ethers have been shown to regulate the immune response by modulating the activity of specific PTPs. Additionally, 2-Pyridinyl 3-(trifluoromethyl)benzyl ethers have been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
Mechanism of Action
2-Pyridinyl 3-(trifluoromethyl)benzyl ether inhibits PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity. This results in the sustained activation of signaling pathways that are important for cell growth, differentiation, and survival. 2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been shown to selectively inhibit certain PTPs, such as PTP1B and TCPTP, while sparing others, such as SHP-2.
Biochemical and Physiological Effects:
2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In animal models of autoimmune diseases, 2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been shown to reduce inflammation and improve disease symptoms. In metabolic disorders, 2-Pyridinyl 3-(trifluoromethyl)benzyl ether has been shown to improve insulin sensitivity, glucose metabolism, and lipid metabolism.
Advantages and Limitations for Lab Experiments
2-Pyridinyl 3-(trifluoromethyl)benzyl ether has several advantages for lab experiments, including its potency, selectivity, and ease of use. However, there are also some limitations to using 2-Pyridinyl 3-(trifluoromethyl)benzyl ether, such as its potential toxicity, off-target effects, and limited availability.
Future Directions
There are several future directions for research on 2-Pyridinyl 3-(trifluoromethyl)benzyl ether. One area of interest is the development of novel 2-Pyridinyl 3-(trifluoromethyl)benzyl ether analogs with improved potency and selectivity for specific PTP targets. Another area of interest is the investigation of the role of 2-Pyridinyl 3-(trifluoromethyl)benzyl ethers in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the development of 2-Pyridinyl 3-(trifluoromethyl)benzyl ether-based therapies for clinical use is an important future direction for research.
In conclusion, 2-Pyridinyl 3-(trifluoromethyl)benzyl ether is a chemical compound that has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and metabolic disorders. 2-Pyridinyl 3-(trifluoromethyl)benzyl ether inhibits PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity. 2-Pyridinyl 3-(trifluoromethyl)benzyl ether has various biochemical and physiological effects on cells and tissues, and has several advantages and limitations for lab experiments. There are several future directions for research on 2-Pyridinyl 3-(trifluoromethyl)benzyl ether, including the development of novel 2-Pyridinyl 3-(trifluoromethyl)benzyl ether analogs and the investigation of its role in other diseases.
Synthesis Methods
The synthesis of 2-Pyridinyl 3-(trifluoromethyl)benzyl ether involves the reaction of 2-pyridinylboronic acid with 3-(trifluoromethyl)benzyl chloride in the presence of a palladium catalyst. The resulting product is purified through column chromatography to obtain pure 2-Pyridinyl 3-(trifluoromethyl)benzyl ether. This synthesis method has been optimized to produce 2-Pyridinyl 3-(trifluoromethyl)benzyl ether in high yields and purity.
properties
Molecular Formula |
C13H10F3NO |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-3-4-10(8-11)9-18-12-6-1-2-7-17-12/h1-8H,9H2 |
InChI Key |
XIYNJDLFJQIJKA-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OCC2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)


![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)
